
2-Iodocyclooctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodocyclooctan-1-ol is an organic compound with the molecular formula C8H15IO It is a cyclooctane derivative where an iodine atom is attached to the second carbon and a hydroxyl group is attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Iodocyclooctan-1-ol can be synthesized through several methods. One common approach involves the iodination of cyclooctanol. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale iodination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation or recrystallization may be employed to enhance efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodocyclooctan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction Reactions: The compound can be reduced to cyclooctanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products:
Substitution: Depending on the nucleophile, products like 2-azidocyclooctan-1-ol or 2-thiocyanatocyclooctan-1-ol.
Oxidation: Cyclooctanone.
Reduction: Cyclooctanol.
Applications De Recherche Scientifique
2-Iodocyclooctan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Iodocyclooctan-1-ol depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
2-Bromocyclooctan-1-ol: Similar structure but with a bromine atom instead of iodine. It has different reactivity due to the varying electronegativity and size of the halogen.
2-Chlorocyclooctan-1-ol: Contains a chlorine atom, leading to different chemical properties and reactivity.
Cyclooctanol: Lacks the halogen atom, making it less reactive in substitution reactions but still useful in other transformations.
Uniqueness: 2-Iodocyclooctan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger size and higher polarizability of iodine make it a better leaving group, enhancing its utility in various chemical reactions.
Propriétés
Formule moléculaire |
C8H15IO |
|---|---|
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
2-iodocyclooctan-1-ol |
InChI |
InChI=1S/C8H15IO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6H2 |
Clé InChI |
KOWBCNSDRPWFGG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(C(CC1)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



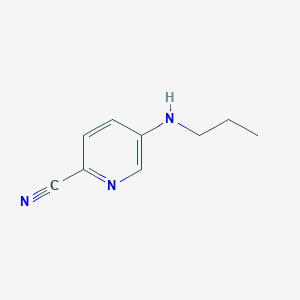
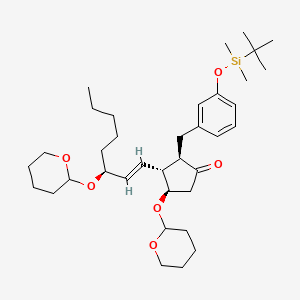
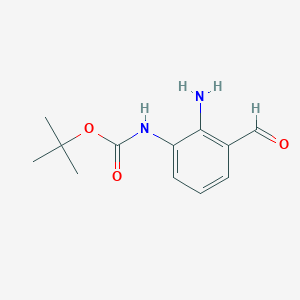
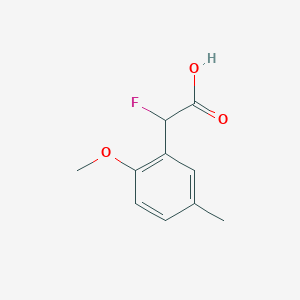
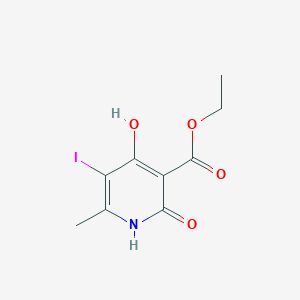
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)

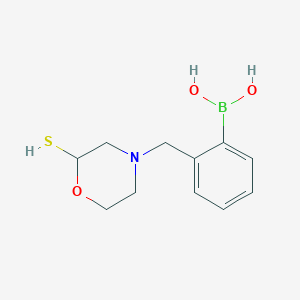
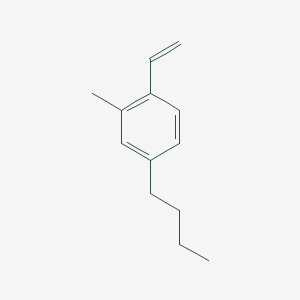
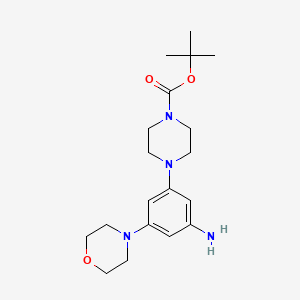
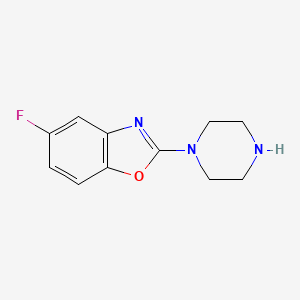
![3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid](/img/structure/B13077908.png)
![N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B13077910.png)
